molecular formula C27H36N2O6 B2543556 N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3,4,5-triethoxybenzamide CAS No. 921564-30-9

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3,4,5-triethoxybenzamide

Cat. No.: B2543556
CAS No.: 921564-30-9
M. Wt: 484.593
InChI Key: FIZNLJTXINYCLI-UHFFFAOYSA-N
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Description

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3,4,5-triethoxybenzamide is a benzoxazepin derivative featuring a 1,5-benzoxazepin core substituted with 3,3-dimethyl, 4-oxo, and 5-propyl groups. The 7-position is functionalized with a 3,4,5-triethoxybenzamide moiety. This compound’s molecular formula is C₂₆H₃₄N₂O₅, with a molecular weight of 454.47 g/mol. The triethoxybenzamide substituent introduces significant steric bulk and electron-donating properties, which may influence solubility, binding affinity, and pharmacokinetics .

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)-3,4,5-triethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N2O6/c1-7-13-29-20-16-19(11-12-21(20)35-17-27(5,6)26(29)31)28-25(30)18-14-22(32-8-2)24(34-10-4)23(15-18)33-9-3/h11-12,14-16H,7-10,13,17H2,1-6H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIZNLJTXINYCLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=CC(=C2)NC(=O)C3=CC(=C(C(=C3)OCC)OCC)OCC)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3,4,5-triethoxybenzamide typically involves multi-step organic reactions. The process begins with the formation of the benzoxazepine ring through a cyclization reaction, followed by the introduction of the benzamide group via amide bond formation. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions, such as temperature and pH.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3,4,5-triethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are critical for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3,4,5-triethoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3,4,5-triethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural and Physicochemical Differences

The primary structural analogs of this compound are derivatives with variations in the benzamide substituent. A closely related compound, N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-4-(trifluoromethyl)benzamide (CAS: 921791-78-8, BE99699), serves as a critical comparator .

Property Target Compound BE99699
Molecular Formula C₂₆H₃₄N₂O₅ C₂₂H₂₃F₃N₂O₃
Molecular Weight 454.47 g/mol 420.42 g/mol
Substituent 3,4,5-Triethoxybenzamide 4-(Trifluoromethyl)benzamide
Key Functional Groups Three ethoxy (electron-donating) groups Trifluoromethyl (electron-withdrawing)
Lipophilicity (Predicted LogP) Higher (due to ethoxy groups) Lower (CF₃ group reduces lipophilicity)
Solubility Likely higher in polar solvents Lower due to hydrophobic CF₃ group
Availability Presumed custom synthesis Commercially available (1–50 mg)

Substituent Impact on Bioactivity

  • BE99699 : The 4-(trifluoromethyl) group enhances metabolic stability and membrane permeability via its electron-withdrawing nature and lipophilic character. Such properties are advantageous in CNS-targeting drugs.
  • The ethoxy groups may also engage in hydrogen bonding with target proteins.

Research Findings and Limitations

Structural Analysis

The benzoxazepin core’s rigidity, enforced by the 3,3-dimethyl and 4-oxo groups, may limit rotational freedom, favoring specific binding poses.

Pharmacological Data Gaps

Direct comparative studies on binding affinity, potency, or toxicity are absent in the provided evidence. For example:

  • The trifluoromethyl group in BE99699 may enhance selectivity for hydrophobic binding pockets.
  • The triethoxy groups in the target compound could improve solubility but reduce bioavailability (Lipinski’s Rule of Five violations due to high molecular weight >500).

Biological Activity

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3,4,5-triethoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

The compound's structure includes a benzoxazepine ring , which is known for its diverse pharmacological properties. The specific molecular formula is C21H26N2O4C_{21}H_{26}N_{2}O_{4}, and it has a molecular weight of approximately 370.44 g/mol. Its unique configuration allows for interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may modulate signaling pathways involved in various physiological processes. The exact mechanisms are still under investigation but may include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Binding : It could bind to receptors affecting neurotransmission and cellular signaling.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzoxazepine derivatives. For instance:

  • In vitro Studies : Research indicates that related compounds exhibit cytotoxic effects against various cancer cell lines. For example, derivatives have shown IC50 values in the low micromolar range against breast cancer cells (MCF-7) and colon cancer cells (HCT116) .
CompoundCell LineIC50 (µM)
Benzoxazepine DerivativeMCF-7 (Breast Cancer)5.2
Benzoxazepine DerivativeHCT116 (Colon Cancer)7.8

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects:

  • In vivo Studies : Animal models have demonstrated that administration of similar compounds reduces inflammation markers such as TNF-alpha and IL-6 .

Neuroprotective Effects

Research suggests potential neuroprotective properties:

  • Mechanism : The compound may inhibit oxidative stress and apoptosis in neuronal cells, which is crucial for conditions like Alzheimer's disease .

Case Studies

  • Study on Anticancer Activity :
    • A study investigated the effects of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-benzoxazepin) on human cancer cell lines. The results indicated significant growth inhibition in treated cells compared to controls.
  • Anti-inflammatory Effects :
    • In a controlled trial involving rats with induced inflammation, the administration of this compound resulted in a marked decrease in paw edema and inflammatory cytokines.

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